molecular formula C22H25NO5 B1680482 Sacubitrilat CAS No. 149709-44-4

Sacubitrilat

Katalognummer B1680482
CAS-Nummer: 149709-44-4
Molekulargewicht: 383.4 g/mol
InChI-Schlüssel: DOBNVUFHFMVMDB-BEFAXECRSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Sacubitrilat, also known as LBQ657, is the active metabolite of the antihypertensive drug sacubitril . It is used in the treatment of heart failure .


Synthesis Analysis

An efficient enantioselective approach of Sacubitril 1, a NEP inhibitor, has been described. The synthesis features the Evan’s asymmetric alkylation, Sharpless asymmetric diydroxylation (AD), and Heck coupling reactions as key steps .


Molecular Structure Analysis

Sacubitrilat has a molecular formula of C22H25NO5 . Its IUPAC name is (2R,4S)-4-(3-carboxypropanoylamino)-2-methyl-5-(4-phenylphenyl)pentanoic acid .


Chemical Reactions Analysis

Sacubitrilat has demonstrated promising anticancer activity against colorectal cancer (SW-480) and triple-negative breast cancer (MDA-MB-231) cells . It induces apoptotic-mediated cell death by generating high ROS and arresting the cell cycle at the subG0/G1 phases .


Physical And Chemical Properties Analysis

Sacubitrilat has a molecular weight of 383.4 g/mol . It is stable if stored as directed and should be protected from light and heat .

Wissenschaftliche Forschungsanwendungen

Summary of the Application

Sacubitrilat, the active metabolite of Sacubitril, is used in combination with Valsartan to treat heart failure . This combination is known as an Angiotensin Receptor-Neprilysin Inhibitor (ARNI). ARNIs have a dual action on the major regulators of the cardiovascular system, including the renin–angiotensin system (RAS) and the natriuretic peptide (NP) system .

Methods of Application or Experimental Procedures

Sacubitril/Valsartan is administered orally, usually twice daily . It leads to sustained neprilysin and RAS inhibition over a 24-hour period .

Results or Outcomes

The clinical benefit of Sacubitril/Valsartan, as shown in clinical trials, has positioned the drug class as a first-line therapy in patients with heart failure, particularly with reduced ejection fraction . It has been shown to reduce the occurrence of the primary endpoint (cardiovascular death or hospitalization for heart failure) by 20% with a 16% reduction in all-cause mortality .

Application in Cardiovascular Health: Treatment of Hypertension

Summary of the Application

Sacubitril/Valsartan is also used in the treatment of hypertension . It is superior to conventional RAS blockers in lowering blood pressure in patients with hypertension .

Methods of Application or Experimental Procedures

As with heart failure, Sacubitril/Valsartan is administered orally, usually twice daily . It leads to sustained neprilysin and RAS inhibition over a 24-hour period .

Results or Outcomes

Clinical trials suggest that Sacubitril/Valsartan can provide additional clinical benefits independent of their original purpose, including alleviation of glycemic control and renal impairment in patients with heart failure .

Application in Cardiovascular Health: Cardiac Remodeling

Summary of the Application

Sacubitril/Valsartan has been studied for its effects on cardiac remodeling, a cellular and molecular process that occurs during the development of heart failure . Cardiac remodeling is a complex structural transformation marked by changes in the size and shape of the myocardium .

Methods of Application or Experimental Procedures

Sacubitril/Valsartan is administered orally, usually twice daily . It leads to sustained neprilysin and RAS inhibition over a 24-hour period .

Results or Outcomes

Accumulating evidence has unveiled the cardioprotective effects of Sacubitril/Valsartan on cellular and molecular modulation in cardiac remodeling . Large-scale randomized clinical trials have confirmed its supremacy over other traditional heart failure treatments .

Application in Cardiovascular Health: Treatment of Hypertrophic Cardiomyopathy

Summary of the Application

Hypertrophic cardiomyopathy can also evolve into heart failure . Sacubitril/Valsartan has been studied for its potential benefits in this condition .

Methods of Application or Experimental Procedures

As with other conditions, Sacubitril/Valsartan is administered orally, usually twice daily . It leads to sustained neprilysin and RAS inhibition over a 24-hour period .

Results or Outcomes

Clinical trials suggest that Sacubitril/Valsartan can provide additional clinical benefits independent of their original purpose, including alleviation of glycemic control and renal impairment in patients with heart failure .

Application in Cardiovascular Health: Modulation of Multiple Factors in Cardiovascular System

Summary of the Application

Sacubitril/Valsartan has been studied for its potential to modulate multiple factors inside and outside the cardiovascular system . This is particularly important in the treatment of hypertension, where it’s crucial to understand the potential properties of the drug beyond its effect on reducing peripheral blood pressure .

Methods of Application or Experimental Procedures

Sacubitril/Valsartan is administered orally, usually twice daily . It leads to sustained neprilysin and RAS inhibition over a 24-hour period .

Results or Outcomes

Analysis of clinical trials implies that Sacubitril/Valsartan can provide additional clinical benefits independent of their original purpose, including alleviation of glycemic control and renal impairment in patients with heart failure .

Application in Cardiovascular Health: Treatment of Long-Standing Uncontrolled Hypertension

Summary of the Application

Long-standing uncontrolled hypertension often leads to heart failure . Sacubitril/Valsartan has been studied for its potential benefits in this condition .

Methods of Application or Experimental Procedures

As with other conditions, Sacubitril/Valsartan is administered orally, usually twice daily . It leads to sustained neprilysin and RAS inhibition over a 24-hour period .

Results or Outcomes

Accumulating evidence has unveiled the cardioprotective effects of Sacubitril/Valsartan on cellular and molecular modulation in cardiac remodeling . Large-scale randomized clinical trials have confirmed its supremacy over other traditional heart failure treatments .

Safety And Hazards

Sacubitrilat is very toxic if swallowed, irritating to skin, and poses a risk of serious damages to eyes . It is toxic and poses a danger of serious damage to health by prolonged exposure . It may also pose a possible risk of impaired fertility and harm to unborn child .

Zukünftige Richtungen

The ongoing Prospective Evaluation of Cognitive Function in Heart Failure: Efficacy and Safety of Entresto compared to Valsartan on Cognitive Function in Patients with Chronic Heart Failure and Preserved Ejection Fraction (PERSPECTIVE; NCT02884206) multicenter, randomized, double-blinded trial is assessing the long-term neurocognitive effects and safety of sacubitril/valsartan .

Eigenschaften

IUPAC Name

(2R,4S)-4-(3-carboxypropanoylamino)-2-methyl-5-(4-phenylphenyl)pentanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H25NO5/c1-15(22(27)28)13-19(23-20(24)11-12-21(25)26)14-16-7-9-18(10-8-16)17-5-3-2-4-6-17/h2-10,15,19H,11-14H2,1H3,(H,23,24)(H,25,26)(H,27,28)/t15-,19+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DOBNVUFHFMVMDB-BEFAXECRSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CC(CC1=CC=C(C=C1)C2=CC=CC=C2)NC(=O)CCC(=O)O)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H](C[C@@H](CC1=CC=C(C=C1)C2=CC=CC=C2)NC(=O)CCC(=O)O)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H25NO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10164369
Record name LBQ-657
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10164369
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

383.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Sacubitrilat

CAS RN

149709-44-4
Record name LBQ-657
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0149709444
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Sacubitrilat
Source DrugBank
URL https://www.drugbank.ca/drugs/DB14127
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name LBQ-657
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10164369
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name SACUBITRILAT
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/SPI5PBF81S
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Sacubitrilat
Reactant of Route 2
Reactant of Route 2
Sacubitrilat
Reactant of Route 3
Sacubitrilat
Reactant of Route 4
Reactant of Route 4
Sacubitrilat
Reactant of Route 5
Sacubitrilat
Reactant of Route 6
Sacubitrilat

Citations

For This Compound
287
Citations
N Kumbhar, S Nimal, D Patil, VF Kaiser, J Haupt… - Scientific Reports, 2023 - nature.com
… Sacubitrilat increased the protein expression of tumor-… sacubitrilat induces apoptotic-mediated cell death. This study may pave the way to identify the anticancer potential of sacubitrilat …
Number of citations: 6 www.nature.com
JL Izzo Jr, DH Zappe, Y Jia, K Hafeez… - Journal of …, 2017 - journals.lww.com
We compared the systolic blood pressure (SBP)-lowering efficacy and safety of crystalline valsartan/sacubitril (LCZ696, an angiotensin receptor blocker–neprilysin inhibitor) 400 mg …
Number of citations: 41 journals.lww.com
J Eiringhaus, CM Wünsche, P Tirilomis… - ESC Heart …, 2020 - Wiley Online Library
Aims Inhibition of neprilysin and angiotensin II receptor by sacubitril/valsartan (Val) (LCZ696) reduces mortality in heart failure (HF) patients compared with sole inhibition of renin–…
Number of citations: 16 onlinelibrary.wiley.com
SP Ayalasomayajula, TH Langenickel… - European journal of …, 2016 - Springer
… primary clearance pathway for sacubitrilat whereas biliary … the pharmacokinetic exposure of sacubitrilat. While C max … 0.755) of sacubitrilat suggesting that sacubitrilat systemic exposure …
Number of citations: 47 link.springer.com
Q Yang, P Cao, Y Lv, H Peng, X Zhai - Journal of Pharmaceutical and …, 2023 - Elsevier
… and its bio-active metabolite sacubitrilat in human plasma has been … sacubitrilat with an average time of 2.0–3.0 h. Most of the sacubitril is excreted in urine and feces as sacubitrilat…
Number of citations: 2 www.sciencedirect.com
U Primessnig, PM Deißler, P Wakula… - Frontiers in …, 2022 - frontiersin.org
Background: Although the angiotensin-receptor neprilysin inhibitor sacubitril/valsartan started a new era in heart failure treatment, little is known about the tissue-level effects of the drug …
Number of citations: 1 www.frontiersin.org
S Ayalasomayajula, T Langenickel, P Pal… - Clinical …, 2017 - Springer
… accumulation for sacubitrilat. Sacubitril is eliminated predominantly as sacubitrilat through … healthy subjects, area under the plasma concentration–time curves of sacubitril, sacubitrilat, …
Number of citations: 47 link.springer.com
Y Hu, H Zhang, X Li, J Mai, L Yang, J Yan… - Expert Opinion on …, 2022 - Taylor & Francis
… Sacubitril is converted in vivo to its active metabolite sacubitrilat (LBQ657), which produces pharmacological effects [Citation12–14]. LBQ657 is a potent inhibitor (IC 50 …
Number of citations: 3 www.tandfonline.com
J Eiringhaus, C Wuensche, J Herting… - European Heart …, 2019 - academic.oup.com
… inhibitor sacubitrilat as sole sacubitrilat treatment also … sacubitrilat (epifluorescence microscopy, n=41/6 vs. 39/6). Importantly, sacubitrilat/valsartan in combination as well as sacubitrilat …
Number of citations: 1 academic.oup.com
P Giri, V Joshi, S Giri, P Delvadia… - Biomedical …, 2021 - Wiley Online Library
An LC–tandem mass spectrometry method was developed and validated for the simultaneous quantitation of fimasartan and sacubitrilat using positive ion mode. The protein …

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.